

4-Nitrophenyl Acetate: A Comprehensive Technical Guide to its Physical Properties

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Compound of Interest

Compound Name: 4-Nitrophenyl acetate

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Introduction

4-Nitrophenyl acetate (4-NPA) is a crucial chemical compound frequently employed in biochemical and pharmaceutical research. As an ester of acetic acid and 4-nitrophenol, its primary utility lies in its role as a chromogenic substrate for the detection and quantification of various esterase and lipase activities. The enzymatic hydrolysis of 4-NPA yields 4-nitrophenol, a yellow-colored product that can be easily measured spectrophotometrically, providing a straightforward method for assaying enzyme kinetics.^{[1][2]} A thorough understanding of its physical properties is paramount for its proper handling, storage, and application in experimental settings. This technical guide provides an in-depth overview of the core physical properties of **4-nitrophenyl acetate**, complete with experimental protocols and a workflow for its most common application.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **4-nitrophenyl acetate** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₇ NO ₄	[3]
Molecular Weight	181.15 g/mol	[3][4]
Appearance	Off-white to beige or pale yellow crystalline powder	[5][6]
Melting Point	76 - 79 °C (168.8 - 174.2 °F)	[1][6][7][8]
Boiling Point	Not available; decomposes upon strong heating.	[5][9]
Density	1.244 g/cm ³ (at 20 °C)	[4]
Vapor Pressure	<0.1 hPa (at 20 °C)	[4]

Solubility Profile

The solubility of **4-nitrophenyl acetate** is a critical factor in its use as a substrate in aqueous buffer systems for enzymatic assays. While it is sparingly soluble in water, it exhibits good solubility in several organic solvents.[7][10]

Solvent	Solubility	Reference(s)
Water	Insoluble to partly miscible (0.53 g/L)	[4][5][7]
Ethanol	Soluble (100 mg/mL, with heating)	[11]
Acetone	Soluble	[10]
Dichloromethane	Soluble	[10]
Methanol	Soluble	[1]
Ether	Soluble	[12]

Spectral Data

Spectroscopic analysis is essential for the identification and characterization of **4-nitrophenyl acetate**. The following table summarizes its key spectral features.

Spectroscopic Technique	Key Features	Reference(s)
¹ H NMR (in CDCl ₃)	δ ~8.2 ppm (d, 2H, aromatic), ~7.3 ppm (d, 2H, aromatic), ~2.3 ppm (s, 3H, acetyl)	[13]
¹³ C NMR (in CDCl ₃)	Signals for acetyl carbonyl, aromatic carbons, and acetyl methyl group.	[13][14]
FTIR (KBr pellet)	Characteristic peaks for C=O (ester), C-O (ester), and NO ₂ stretching vibrations.	[9][15]
UV-Vis (in solution)	Absorbance maximum around 270-300 nm. The product of its hydrolysis, 4-nitrophenol, has a characteristic absorbance at ~405-410 nm under basic conditions.	[1][3][9]
Mass Spectrometry (MS)	Molecular ion peak corresponding to its molecular weight.	[16]

Experimental Protocols

Determination of Melting Point

The melting point of **4-nitrophenyl acetate** can be determined using the capillary tube method with a melting point apparatus.[5][17]

Materials:

- **4-Nitrophenyl acetate** sample
- Capillary tubes (sealed at one end)

- Melting point apparatus
- Mortar and pestle

Procedure:

- Ensure the **4-nitrophenyl acetate** sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[\[6\]](#)
- Place the packed capillary tube into the heating block of the melting point apparatus.
- Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (around 60-65 °C).
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[\[6\]](#)
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[\[17\]](#)
- The melting point is reported as the recorded range. For a pure substance, this range should be narrow, typically within 1-2 °C.

Determination of Solubility (Qualitative)

A general procedure to qualitatively assess the solubility of **4-nitrophenyl acetate** in various solvents is as follows:[\[12\]](#)

Materials:

- **4-Nitrophenyl acetate**
- Test tubes

- A selection of solvents (e.g., water, ethanol, acetone)
- Spatula
- Vortex mixer

Procedure:

- Place approximately 10-20 mg of **4-nitrophenyl acetate** into a clean, dry test tube.
- Add 1 mL of the chosen solvent to the test tube in small portions.
- After each addition, vigorously agitate the mixture using a vortex mixer for at least 30 seconds.
- Visually inspect the solution for the presence of undissolved solid against a contrasting background.
- If the solid dissolves completely, the substance is considered soluble in that solvent at the tested concentration.
- If the solid does not dissolve, the substance is considered sparingly soluble or insoluble.
- The process can be repeated with gentle heating to assess temperature effects on solubility, though caution should be exercised with volatile organic solvents.

UV-Vis Spectroscopy for Esterase/Lipase Activity Assay

The most common application of **4-nitrophenyl acetate** is in enzyme activity assays. The following protocol outlines a typical procedure.[\[1\]](#)[\[9\]](#)[\[18\]](#)

Materials:

- **4-Nitrophenyl acetate**
- Enzyme solution (e.g., esterase or lipase)
- Buffer solution (e.g., Tris-HCl or phosphate buffer, pH adjusted to the enzyme's optimum)

- Organic solvent for stock solution (e.g., methanol or ethanol)
- Spectrophotometer and cuvettes

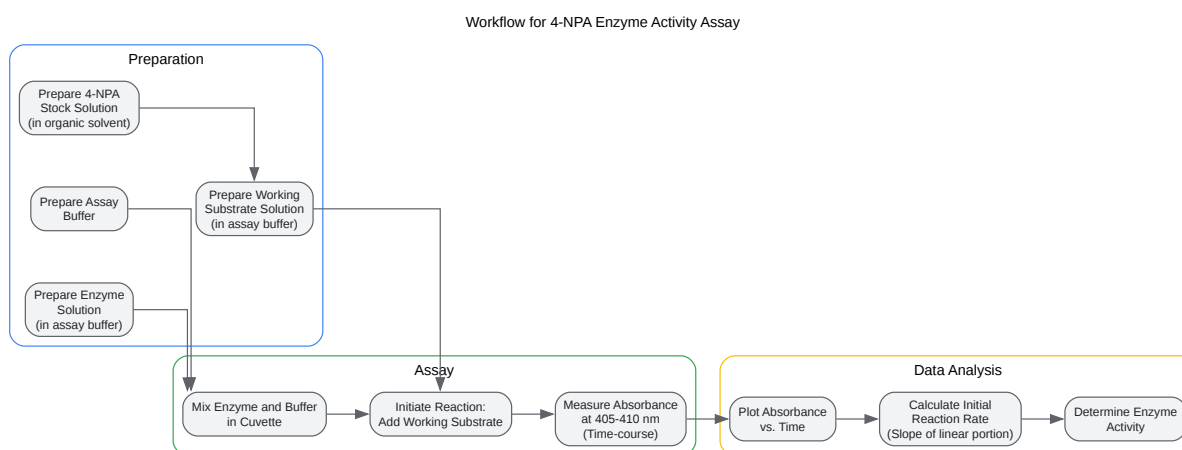
Procedure:

- Preparation of **4-Nitrophenyl Acetate** Stock Solution: Dissolve a known amount of **4-nitrophenyl acetate** in a minimal amount of a suitable organic solvent (e.g., 10 mg/mL in methanol) to create a concentrated stock solution.[\[1\]](#)
- Preparation of Working Substrate Solution: Dilute the stock solution with the assay buffer to the desired final concentration. This solution should be prepared fresh daily.[\[1\]](#)
- Enzyme Preparation: Prepare a solution of the enzyme in the assay buffer at the desired concentration.
- Spectrophotometric Measurement:
 - Set the spectrophotometer to measure absorbance at the wavelength corresponding to the 4-nitrophenolate anion (typically 405-410 nm).[\[1\]](#)[\[19\]](#)
 - Equilibrate the assay buffer and enzyme solution to the desired reaction temperature (e.g., 37 °C).[\[18\]](#)
 - In a cuvette, mix the assay buffer and the enzyme solution.
 - Initiate the enzymatic reaction by adding the **4-nitrophenyl acetate** working solution to the cuvette and mix quickly.
 - Immediately begin recording the absorbance at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
- Data Analysis: The rate of the reaction is determined by the linear increase in absorbance over time, which is proportional to the rate of 4-nitrophenol production and thus the enzyme activity. A blank reaction without the enzyme should be run to account for any non-enzymatic hydrolysis of the substrate.[\[11\]](#)

Mandatory Visualization

Experimental Workflow for Enzyme Activity Assay using 4-Nitrophenyl Acetate

The following diagram illustrates the typical workflow for an esterase or lipase activity assay using **4-nitrophenyl acetate** as the substrate.



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Caption: A flowchart of the experimental procedure for determining enzyme activity using **4-nitrophenyl acetate**.

Conclusion

4-Nitrophenyl acetate is a valuable tool in scientific research, particularly in the field of enzymology. Its well-defined physical and spectral properties, coupled with its utility as a chromogenic substrate, make it an indispensable reagent. This guide provides the essential data and protocols required for its effective and safe use in a laboratory setting. Adherence to these methodologies will ensure accurate and reproducible results in research and development applications.

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